4-Iodoquinolin-2-amine
Overview
Description
4-Iodoquinolin-2-amine is a heterocyclic organic compound belonging to the class of quinoline derivatives It is characterized by the presence of an iodine atom at the 4th position and an amino group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoquinolin-2-amine typically involves the iodination of quinoline derivatives followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the quinoline ring. Subsequent amination can be achieved using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, often optimized for yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the quinoline ring.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl or polyaryl compounds .
Scientific Research Applications
4-Iodoquinolin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials with unique electronic properties.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: The compound finds use in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodoquinolin-2-amine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA, thereby exerting its biological effects. The exact pathways and targets can vary, but the compound’s structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the iodine and amino groups.
4-Chloroquinolin-2-amine: Similar structure with a chlorine atom instead of iodine.
2-Aminoquinoline: Lacks the iodine atom but retains the amino group at the 2nd position.
Uniqueness: 4-Iodoquinolin-2-amine is unique due to the presence of both the iodine atom and the amino group, which confer distinct chemical reactivity and potential biological activity. The iodine atom enhances the compound’s ability to participate in coupling reactions, while the amino group allows for further functionalization .
Properties
IUPAC Name |
4-iodoquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSOMAUCTZJSKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704480 | |
Record name | 4-Iodoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671792-98-6 | |
Record name | 4-Iodoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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